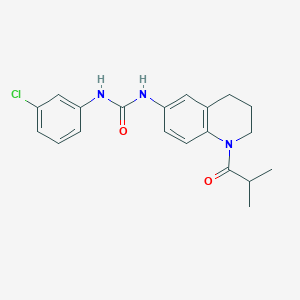
1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Compounds in this category often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a chlorophenyl group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Anticancer Activity
Urea derivatives have been studied for their potential anticancer effects. For instance, compounds containing tetrahydroquinoline structures have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, such as modulation of signaling pathways involved in cell survival and death.
Anti-inflammatory Properties
Many urea derivatives exhibit anti-inflammatory activity. The incorporation of a chlorophenyl group can enhance the interaction with inflammatory mediators or receptors. Studies have reported that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
The biological activity of This compound may involve several mechanisms:
- Inhibition of Enzyme Activity : Urea compounds often act as enzyme inhibitors, affecting pathways crucial for tumor growth or inflammation.
- Receptor Modulation : They may interact with specific receptors involved in pain and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research on similar urea derivatives provides insights into their potential effects:
- Anticancer Studies : A study on tetrahydroquinoline derivatives indicated significant cytotoxicity against various cancer cell lines (e.g., breast cancer and leukemia), suggesting that modifications to the structure can enhance activity .
- Anti-inflammatory Effects : Research has shown that certain urea derivatives can reduce edema and inflammatory markers in animal models, highlighting their therapeutic potential .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-13(2)19(25)24-10-4-5-14-11-17(8-9-18(14)24)23-20(26)22-16-7-3-6-15(21)12-16/h3,6-9,11-13H,4-5,10H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGIXCXEIBXBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














